molecular formula C17H13N3O2S B226012 2-(1,2-benzisoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B226012
M. Wt: 323.4 g/mol
InChI Key: BHWMTTFWEHXRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BISA and is a heterocyclic compound that contains both benzisoxazole and benzothiazole moieties. BISA has been synthesized through various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of BISA is not fully understood. However, it has been suggested that BISA may act through the inhibition of certain enzymes, including tyrosinase and acetylcholinesterase. BISA has also been shown to exhibit anti-inflammatory activity through the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
BISA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. BISA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In addition, BISA has been shown to exhibit anti-inflammatory activity through the inhibition of the NF-κB pathway.

Advantages and Limitations for Lab Experiments

The advantages of using BISA in lab experiments include its potential use in the treatment of various diseases, its ability to inhibit the activity of certain enzymes, and its anti-inflammatory activity. However, the limitations of using BISA in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of BISA. One potential direction is the investigation of BISA's potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the investigation of BISA's potential use in the inhibition of other enzymes involved in disease processes. Additionally, the development of new synthesis methods for BISA could lead to improved yields and increased availability for scientific research.

Synthesis Methods

The synthesis of BISA can be achieved through various methods, including the reaction of 2-amino-3-cyanopyridine with 2-mercaptobenzothiazole, followed by the reaction of the resulting intermediate with 2-amino-3-hydroxypyridine. Another method involves the reaction of 2-amino-3-cyanopyridine with 2-mercaptobenzothiazole, followed by the reaction of the resulting intermediate with 3-hydroxybenzisoxazole. These methods have been widely used in the synthesis of BISA and have shown good yields.

Scientific Research Applications

BISA has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. BISA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, BISA has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.

properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H13N3O2S/c1-10-6-7-12-15(8-10)23-17(18-12)19-16(21)9-13-11-4-2-3-5-14(11)22-20-13/h2-8H,9H2,1H3,(H,18,19,21)

InChI Key

BHWMTTFWEHXRAE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43

Origin of Product

United States

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